
1-(2-Butoxyethoxy)undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Butoxyethoxy)undecane is an organic compound that belongs to the class of ethers It is characterized by the presence of a butoxyethoxy group attached to an undecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-butoxyethoxy)undecane typically involves the reaction of 1-undecanol with 2-butoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C11H23OH+C6H14O2→C17H36O2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques such as distillation and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Butoxyethoxy)undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether group to alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr).
Major Products Formed
Oxidation: Formation of aldehydes (e.g., undecanal) and carboxylic acids (e.g., undecanoic acid).
Reduction: Formation of alcohols (e.g., 1-undecanol).
Substitution: Formation of halogenated compounds (e.g., 1-chloro-2-butoxyethoxyundecane).
Scientific Research Applications
1-(2-Butoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane interactions and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(2-butoxyethoxy)undecane involves its interaction with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound’s ether group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Butoxyethoxy)ethane
- 1-(2-Butoxyethoxy)hexane
- 1-(2-Butoxyethoxy)octane
Uniqueness
1-(2-Butoxyethoxy)undecane is unique due to its longer carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. This longer chain length can influence its solubility, boiling point, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
108063-05-4 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1-(2-butoxyethoxy)undecane |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-8-9-10-11-12-13-15-19-17-16-18-14-6-4-2/h3-17H2,1-2H3 |
InChI Key |
XGKORDUFVGHZGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCCOCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


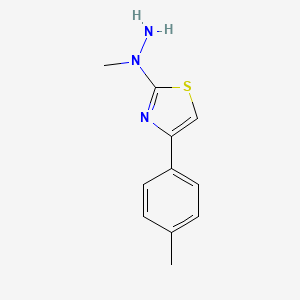
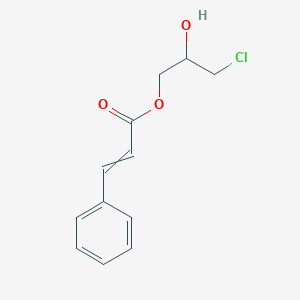
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
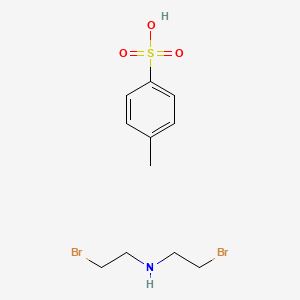
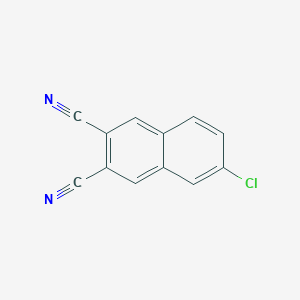

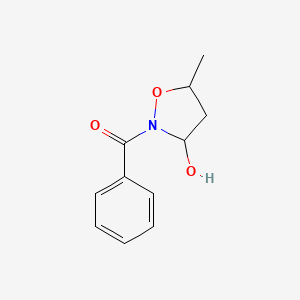
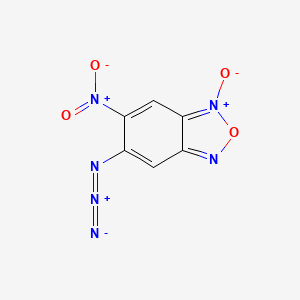

![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
